

# An In-depth Technical Guide to 4-Benzyloxyaniline (C<sub>13</sub>H<sub>13</sub>NO)

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## Compound of Interest

Compound Name: 4-(*p*-Tolyloxy)aniline

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## Abstract

This technical guide provides a comprehensive overview of the aromatic amine 4-Benzyloxyaniline, also known by its IUPAC name 4-(phenylmethoxy)benzenamine. With the chemical formula C<sub>13</sub>H<sub>13</sub>NO, this compound is a significant intermediate in organic synthesis and holds particular relevance in the pharmaceutical industry, notably as a known impurity and building block related to the synthesis of kinase inhibitors like Lapatinib. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and presents key analytical data. Furthermore, its role in synthetic pathways is illustrated to provide context for its application in drug development and manufacturing.

## Introduction

4-Benzyloxyaniline is a monoamine derivative of aniline characterized by a benzyloxy substituent at the para position of the benzene ring. This structural feature imparts specific chemical reactivity and physical properties that make it a versatile building block in the synthesis of more complex molecules. Its primary relevance to the target audience of this guide lies in its role as a key intermediate and potential impurity in the manufacturing of Active Pharmaceutical Ingredients (APIs). A thorough understanding of its synthesis, properties, and analytical characterization is therefore crucial for process development, quality control, and regulatory compliance in the pharmaceutical sector.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4-Benzyloxyaniline is presented below. This data is essential for its identification, handling, and use in synthetic procedures.

**Table 1: Physicochemical Properties of 4-Benzyloxyaniline**

Property	Value	Reference(s)
IUPAC Name	4-(phenylmethoxy)benzenamine	[1]
Synonyms	4-Benzyloxyaniline, p-Benzyloxyaniline, 4-Aminophenyl benzyl ether	[1]
CAS Number	6373-46-2	[1]
Molecular Formula	C13H13NO	[1]
Molecular Weight	199.25 g/mol	[1]
Appearance	White to pale yellow crystalline solid	[2]
Melting Point	76-78 °C	[2]
Solubility	Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; slightly soluble in water.	[2]
Boiling Point	Not readily available	
Density	Not readily available	

**Table 2: Spectroscopic Data for 4-Benzyloxyaniline**

Spectroscopic Technique	Key Data and Observations	Reference(s)
$^1\text{H}$ NMR	Spectra available, showing characteristic signals for aromatic protons and the amine group.	[1]
$^{13}\text{C}$ NMR	Spectra available, with distinct signals for the thirteen carbon atoms.	
Mass Spectrometry (GC-MS)	m/z top peak: 108; m/z 2nd highest: 199.	[1]
Infrared (IR) Spectroscopy	Spectra available, showing characteristic peaks for N-H and C-O stretching.	[1]

## Experimental Protocols for Synthesis

The synthesis of 4-Benzyloxyaniline can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

### Synthesis from 4-Nitrophenol

This two-step synthesis involves the benzylation of 4-nitrophenol followed by the reduction of the nitro group.

#### Step 1: Synthesis of 4-Benzyloxy nitrobenzene

- Materials: 4-nitrophenol, benzyl chloride, potassium carbonate, tetrabutylammonium bromide, water, ethanol.
- Procedure:
  - In a 1000 mL reaction flask, add 400g of water and 150g of ethanol.

- To this, add 2g of tetrabutylammonium bromide, 85g of potassium carbonate, 70g of 4-nitrophenol, and 93g of benzyl chloride.
- Stir the mixture and heat to 85 °C. Maintain the reaction at 85-90 °C under reflux for 5 hours.
- After the initial reflux, maintain the temperature at 106-108 °C for an additional 4 hours.
- Cool the reaction mixture to 30 °C.
- The resulting solid is collected by centrifugation and washed with a large amount of water until neutral.
- This yields approximately 105.6g (91.58% yield) of 4-benzyloxy nitrobenzene.[3]

#### Step 2: Reduction to 4-Benzyloxyaniline

- Materials: 4-benzyloxy nitrobenzene, stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ), concentrated hydrochloric acid, ethanol.
- Procedure:
  - In a 5 L, 3-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a reflux condenser, add tin(II) chloride dihydrate (427.8g, 1.90 mol), ethanol (1250 mL), and concentrated HCl (250 mL).
  - Stir and heat the mixture to 70 °C until a clear solution is obtained.
  - To this hot solution, add the previously synthesized 4-benzyloxy nitrobenzene portion-wise.
  - The reduction proceeds smoothly to generate 4-benzyloxyaniline.[4]

## Synthesis from 4-Benzyloxyaniline Hydrochloride

This protocol describes the preparation of the free base from its hydrochloride salt.

- Materials: 4-benzyloxyaniline hydrochloride, chloroform, methanol, 1.25N sodium hydroxide solution, saturated sodium chloride solution, anhydrous sodium sulfate.
- Procedure:
  - Dissolve 20 g of 4-benzyloxyaniline hydrochloride in a mixture of chloroform and methanol.
  - Make the solution basic by adding a solution of 70 mL of 1.25N sodium hydroxide and 70 mL of water.
  - Separate the organic and aqueous layers.
  - Extract the aqueous phase with chloroform.
  - Wash the combined chloroform extracts with a saturated sodium chloride solution.
  - Dry the organic layer over anhydrous sodium sulfate.
  - Evaporate the solvent under reduced pressure to yield approximately 17 g of 4-benzyloxyaniline.[5]

## Role in Pharmaceutical Synthesis: The Case of Lapatinib

4-Benzyloxyaniline and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. While 3-chloro-4-(3-fluorobenzyloxy)aniline is the direct precursor in the synthesis of Lapatinib, 4-benzyloxyaniline is a closely related compound and a known impurity.[1][6] The synthetic pathway of Lapatinib illustrates the importance of such aniline derivatives.

The following diagram outlines a simplified synthetic workflow for Lapatinib, highlighting the key role of the substituted aniline moiety.



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Caption: Simplified synthetic workflow of Lapatinib.

## Analytical Methods for Characterization

The purity and identity of 4-Benzyloxyaniline are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for its characterization.

**Table 3: Analytical Methods for 4-Benzyloxyaniline**

Method	Typical Conditions	Purpose
HPLC	On-line SPE with a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile/water gradient with UV detection.	Purity assessment, quantification, and detection of related impurities.
GC-MS	Capillary column with a temperature program, electron ionization (EI) source.	Identification based on retention time and mass spectrum, and quantification.
LC-MS/MS	Triple quadrupole mass spectrometer in dynamic multiple reaction monitoring (dMRM) mode.	Highly sensitive and selective detection and quantification, especially at low concentrations.[7]

## Conclusion

4-Benzyloxyaniline is an aromatic amine with significant applications as a chemical intermediate in various industries, most notably in the pharmaceutical sector. Its synthesis from readily available starting materials is well-established, and its physicochemical and spectroscopic properties are well-documented. For drug development professionals, a comprehensive understanding of this molecule is essential for the synthesis of complex APIs, for impurity profiling, and for ensuring the quality and safety of the final drug product. The information provided in this guide serves as a valuable resource for researchers and scientists working with this versatile compound.

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